molecular formula C5H3Cl2N3O B1330292 2,6-Dichloropyrimidine-4-carboxamide CAS No. 98136-42-6

2,6-Dichloropyrimidine-4-carboxamide

Cat. No.: B1330292
CAS No.: 98136-42-6
M. Wt: 192 g/mol
InChI Key: AAERXGWZYRXPRQ-UHFFFAOYSA-N
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Description

2,6-Dichloropyrimidine-4-carboxamide is a chemical compound with the CAS Number 98136-42-6 . It has a molecular weight of 192 . The IUPAC name for this compound is 2,6-dichloro-4-pyrimidinecarboxamide .


Molecular Structure Analysis

The molecular formula of this compound is C5H3Cl2N3O . The InChI code for this compound is 1S/C5H3Cl2N3O/c6-3-1-2 (4 (8)11)9-5 (7)10-3/h1H, (H2,8,11) .


Physical And Chemical Properties Analysis

The density of this compound is 1.6±0.1 g/cm3 . It has a boiling point of 362.5±27.0 °C at 760 mmHg . The flash point is 173.0±23.7 °C .

Scientific Research Applications

Chemical and Biological Properties

2,6-Dichloropyrimidine-4-carboxamide is a pyrimidine derivative with notable biological and pharmacological activities. Pyrimidines, including this compound, are aromatic heterocyclic compounds containing nitrogen atoms. They are known for their wide range of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties. The anti-inflammatory effects are particularly attributed to their inhibitory response against the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins. A detailed understanding of the structure-activity relationships (SARs) of pyrimidine derivatives has been crucial for the development of new compounds with enhanced anti-inflammatory activities and minimal toxicity (Rashid et al., 2021).

Applications in Cancer Research

Pyrimidines, including this compound, have been extensively reported for their anticancer activity. The pyrimidine ring is the building unit of DNA and RNA, making pyrimidine-based chemical architectures exhibit diverse pharmacological activities. The anticancer potential of pyrimidines in diverse scaffolds has been evidenced through numerous research articles and patent literature. These compounds exert their cell-killing effects through varied mechanisms, indicating their potential to interact with diverse enzymes, targets, or receptors. A significant number of patents on pyrimidine-based anticancer agents have been published, indicating the current focus of researchers on this heterocycle as an area of interest for developing potential future drug candidates (Kaur et al., 2014).

Interaction with Molecular Structures

Pyrimidine derivatives, including this compound, play a crucial role in the synthesis of heterocyclic compounds, especially due to their interaction with various molecular structures. For example, enaminoketones and enaminonitriles, which are derivatives of pyrimidines, are versatile building blocks for synthesizing various heterocycles such as pyridine, pyrimidine, and pyrrole derivatives. These compounds are frequently employed as building blocks for the preparation of various biologically active compounds, indicating their importance in medicinal chemistry and the design of new drugs (Negri et al., 2004).

Safety and Hazards

2,6-Dichloropyrimidine-4-carboxamide is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include wearing personal protective equipment, avoiding ingestion and inhalation, and ensuring adequate ventilation .

Properties

IUPAC Name

2,6-dichloropyrimidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2N3O/c6-3-1-2(4(8)11)9-5(7)10-3/h1H,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAERXGWZYRXPRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1Cl)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90286912
Record name 2,6-dichloropyrimidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90286912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98136-42-6
Record name 2,6-dichloropyrimidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90286912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dichloropyrimidine-4-carboxamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2,6-dichloropyrimidine-4-carbonyl chloride (26.13 g, 123.6 mmol) in Et2O (500 mL) was added a mixture of 0.5M ammonia in dioxane (250 mL, 125 mmol) and iPr2NEt (22 mL, 126 mmol) dropwise over approximately 50 minutes. After stirring overnight the reaction was concentrated in vacuo to a residue and chromatographed over silica gel with 10-50% EtOAc in hexanes. The product fractions were evaporated in vacuo, and the resulting solid residue triturated with 10 mL 10% EtOAc/hexanes and filtered to give 2,6-dichloropyrimidine-4-carboxamide as an orange crystalline solid (9.743 g, 50.74 mmol, 41% yield). LC/MS: m/z=192.2 [M+H]+, 1H NMR (400 MHz, DMSO-d6): 8.40 (1H, br s), 8.16 (1H, br s), 8.10 (1H, s).
Quantity
26.13 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
22 mL
Type
reactant
Reaction Step Two

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